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molecular formula C11H17NO2 B8453772 1-Adamantyl carbamate

1-Adamantyl carbamate

Cat. No. B8453772
M. Wt: 195.26 g/mol
InChI Key: FJANNOJSTOGZHK-UHFFFAOYSA-N
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Patent
US08440666B2

Procedure details

Tricyclo[3.3.1.13,7]dec-1-yl carbamate (100 mg, 0.512 mmol), iodobenzenediacetate (220 mg, 0.683 mmol), magnesium oxide (50 mg, 1.24 mmol) and rhodium (II) acetate dimer (22 mg, 0.050 mmol) were stirred in dichloromethane (3 mL) at 50° C. for 5 hours. After completion of the reaction, the reaction solution was filtered, and the solid was washed with chloroform and the filtrate was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate=10/1→2/1) to give the desired product (77% yield).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
iodobenzenediacetate
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
22 mg
Type
catalyst
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
[C:1](=[O:14])([O:3][C:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][CH:6]([CH2:7]3)[CH2:5]1)[CH2:11]2)[NH2:2].IC1C=CC=C(CC([O-])=O)C=1CC([O-])=O.[O-2].[Mg+2]>ClCCl.CC(O)=O.CC(O)=O.CC(O)=O.CC(O)=O.[Rh].[Rh]>[C:4]123[CH2:5][CH:6]4[CH2:12][CH:10]([CH2:9][CH:8]([CH2:7]4)[CH:13]1[NH:2][C:1](=[O:14])[O:3]2)[CH2:11]3 |f:2.3,5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(N)(OC12CC3CC(CC(C1)C3)C2)=O
Name
iodobenzenediacetate
Quantity
220 mg
Type
reactant
Smiles
IC1=C(C(=CC=C1)CC(=O)[O-])CC(=O)[O-]
Name
Quantity
50 mg
Type
reactant
Smiles
[O-2].[Mg+2]
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
22 mg
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Rh].[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction solution was filtered
WASH
Type
WASH
Details
the solid was washed with chloroform
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate=10/1→2/1)

Outcomes

Product
Name
Type
product
Smiles
C123OC(NC1C1CC(CC(C2)C1)C3)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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